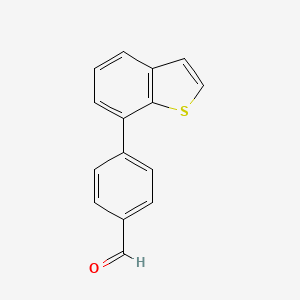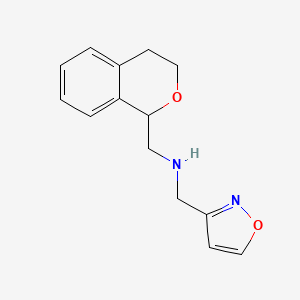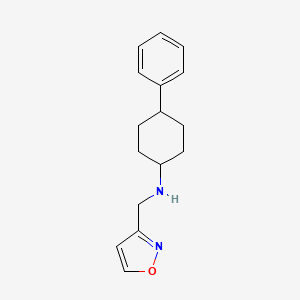
4-(1-Benzothiophen-7-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Benzothiophen-7-yl)benzaldehyde is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophenes, including 4-(1-Benzothiophen-7-yl)benzaldehyde, involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzothiophene scaffolds from easily available precursors such as o-silylaryl triflates and alkynyl sulfides . The reaction typically proceeds under mild conditions and offers good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Benzothiophen-7-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-(1-Benzothiophen-7-yl)benzoic acid.
Reduction: 4-(1-Benzothiophen-7-yl)benzyl alcohol.
Substitution: Various substituted benzothiophene derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(1-Benzothiophen-7-yl)benzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1-Benzothiophen-7-yl)benzaldehyde is not well-documented. benzothiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some benzothiophene derivatives act as inhibitors of enzymes or receptors involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: A benzothiophene derivative used as an anti-inflammatory drug.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Uniqueness
4-(1-Benzothiophen-7-yl)benzaldehyde is unique due to its specific structure, which combines a benzothiophene moiety with a benzaldehyde group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate for the synthesis of more complex compounds.
Eigenschaften
IUPAC Name |
4-(1-benzothiophen-7-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10OS/c16-10-11-4-6-12(7-5-11)14-3-1-2-13-8-9-17-15(13)14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZFYDPKLWFTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)C=O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[[2-(Hydroxymethyl)morpholine-4-carbonyl]amino]methyl]benzoic acid](/img/structure/B7603323.png)

![5-[[(5-Chlorothiophen-2-yl)sulfonylamino]methyl]pyridine-2-carboxylic acid](/img/structure/B7603335.png)

![2-[(3-Methoxythiophene-2-carbonyl)amino]acetic acid](/img/structure/B7603344.png)
![(3S)-1-[2-(3-methylphenoxy)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7603351.png)
![5-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-5-oxopentanoic acid](/img/structure/B7603374.png)
![(4-Bromo-1-methylpyrrol-2-yl)-[2-(hydroxymethyl)morpholin-4-yl]methanone](/img/structure/B7603375.png)
![6-[2-(Hydroxymethyl)morpholin-4-yl]pyridazine-3-carboxylic acid](/img/structure/B7603390.png)
![1-[2-(Hydroxymethyl)morpholin-4-yl]-2-(oxan-2-yl)ethanone](/img/structure/B7603401.png)
![1-[2-(Hydroxymethyl)morpholine-4-carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B7603407.png)


![(3S)-1-[(2-bromophenyl)methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7603421.png)
